![molecular formula C17H19F3O3 B13029403 (1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13029403.png)
(1R,4R)-4-Hydroxy-6'-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2'-inden]-1'(3'H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one is a synthetic organic compound characterized by its unique spirocyclic structure. This compound features a cyclohexane ring fused to an indene moiety, with a hydroxy group and a trifluoropropoxy substituent. The stereochemistry of the compound is defined by the (1R,4R) configuration, indicating the specific spatial arrangement of the substituents around the cyclohexane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one typically involves multiple steps:
Formation of the Spirocyclic Core: The initial step often involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a Diels-Alder reaction between a suitable diene and dienophile, followed by a ring-closing metathesis to form the spirocyclic structure.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a selective hydroxylation reaction. This might involve the use of oxidizing agents such as osmium tetroxide or a catalytic system like Sharpless dihydroxylation.
Attachment of the Trifluoropropoxy Group: The trifluoropropoxy substituent can be introduced through a nucleophilic substitution reaction. This step typically involves the reaction of a trifluoropropyl halide with an appropriate nucleophile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The compound can be reduced to form various derivatives. For example, the ketone group can be reduced to a secondary alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or KMnO₄.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions due to its specific stereochemistry and functional groups. It may also serve as a model compound in the study of spirocyclic natural products.
Medicine
In medicinal chemistry, the compound’s unique structure and functional groups make it a candidate for drug development. It could be explored for its potential activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound might be used in the development of specialty chemicals, including agrochemicals and pharmaceuticals. Its trifluoropropoxy group could impart desirable properties such as increased metabolic stability and lipophilicity.
Mecanismo De Acción
The mechanism of action of (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxy group could form hydrogen bonds with active site residues, while the trifluoropropoxy group might enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclohexane-1,2’-inden]-1’(3’H)-one: Lacks the hydroxy and trifluoropropoxy groups, making it less functionalized.
4-Hydroxyspiro[cyclohexane-1,2’-inden]-1’(3’H)-one: Similar but lacks the trifluoropropoxy group.
6’-(3,3,3-Trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one: Similar but lacks the hydroxy group.
Uniqueness
The presence of both the hydroxy and trifluoropropoxy groups in (1R,4R)-4-Hydroxy-6’-(3,3,3-trifluoropropoxy)spiro[cyclohexane-1,2’-inden]-1’(3’H)-one makes it unique. These functional groups provide additional sites for chemical modification and interactions, enhancing its utility in various applications.
This compound’s unique combination of stereochemistry, functional groups, and spirocyclic structure sets it apart from similar compounds, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C17H19F3O3 |
|---|---|
Peso molecular |
328.33 g/mol |
Nombre IUPAC |
4'-hydroxy-6-(3,3,3-trifluoropropoxy)spiro[3H-indene-2,1'-cyclohexane]-1-one |
InChI |
InChI=1S/C17H19F3O3/c18-17(19,20)7-8-23-13-2-1-11-10-16(15(22)14(11)9-13)5-3-12(21)4-6-16/h1-2,9,12,21H,3-8,10H2 |
Clave InChI |
QAQDEOCRECQQSW-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1O)CC3=C(C2=O)C=C(C=C3)OCCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(2,4-Bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-4-methyloxazole](/img/structure/B13029329.png)
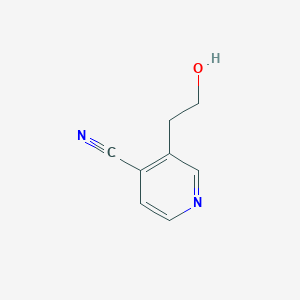

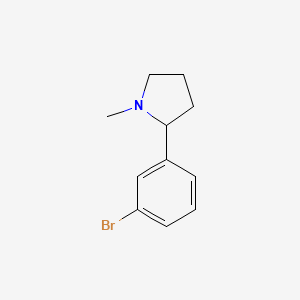
![7-Chloro-3-methylbenzo[d]isothiazole](/img/structure/B13029349.png)
![(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B13029357.png)
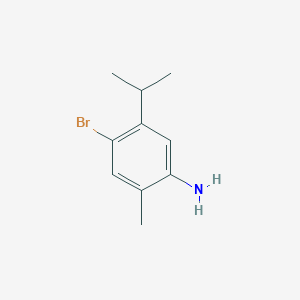
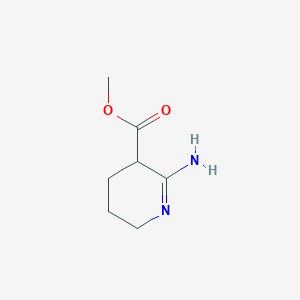

![2-Azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B13029390.png)
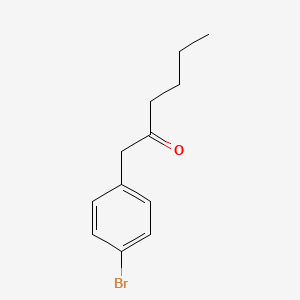


![5-Bromo-3-methylbenzo[d]isothiazole](/img/structure/B13029409.png)
